2-(3,4-Dimethoxyphenyl)butanoic acid

Overview

Description

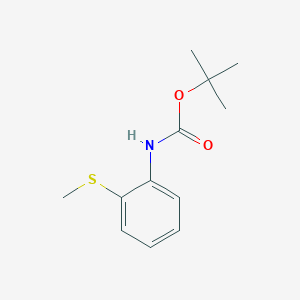

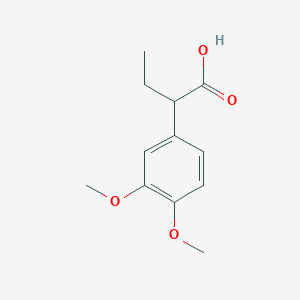

2-(3,4-Dimethoxyphenyl)butanoic acid is a chemical compound with the molecular formula C12H16O4 . It has an average mass of 224.253 Da and a monoisotopic mass of 224.104858 Da . It is also known by its ChemSpider ID 10016412 .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenyl)butanoic acid consists of a butanoic acid chain attached to a dimethoxyphenyl group . The IUPAC name for this compound is 4-(3,4-dimethoxyphenyl)butanoic acid . The InChI representation is InChI=1S/C12H16O4/c1-15-10-7-3-5-9 (12 (10)16-2)6-4-8-11 (13)14/h3,5,7H,4,6,8H2,1-2H3, (H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dimethoxyphenyl)butanoic acid include a molecular weight of 224.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass is 224.10485899 g/mol and the monoisotopic mass is 224.10485899 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

Antioxidant Properties : Dmitro V. Dovbnya et al. (2022) developed preparative methods for synthesizing compounds related to 2-(3,4-Dimethoxyphenyl)butanoic acid, revealing their antioxidant activities in vitro, showcasing its potential in developing antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Synthetic Intermediate in Solid-Phase Synthesis : Jin et al. (2001) reported on the use of a compound structurally related to 2-(3,4-Dimethoxyphenyl)butanoic acid as a key intermediate in the synthesis of linkers and resins for solid-phase synthesis, indicating its role in synthetic chemistry (Jin, Graybill, Wang, Davis, & Moore, 2001).

Biological Activity in Agriculture : Changling Liu et al. (2004) synthesized derivatives of 2-(3,4-Dimethoxyphenyl)butanoic acid, finding some with fungicidal and insecticidal activities, highlighting its potential in agricultural applications (Liu, Li, & Li, 2004).

Reaction in Lignin Model Studies : Kineo Takeno et al. (2012) studied the β-O-4 bond cleavage of a lignin model compound related to 2-(3,4-Dimethoxyphenyl)butanoic acid, contributing to understanding lignin breakdown (Takeno, Yokoyama, & Matsumoto, 2012).

Photoluminescence and Electronic Properties

- Photoluminescent Material Development : D. Ekinci et al. (2000) explored the electrooxidation of a compound related to 2-(3,4-Dimethoxyphenyl)butanoic acid, contributing to the development of new photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

Molecular Engineering and Synthesis

Organic Sensitizer Development : Sanghoon Kim et al. (2006) engineered organic sensitizers incorporating a compound similar to 2-(3,4-Dimethoxyphenyl)butanoic acid, demonstrating its use in solar cell applications (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Optical Gating in Synthetic Ion Channels : Mubarak Ali et al. (2012) used a photolabile protecting group structurally similar to 2-(3,4-Dimethoxyphenyl)butanoic acid to demonstrate optical gating in synthetic ion channels, a significant advancement in nanofluidic technology (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Biomedical Applications

- Potential in Cytotoxicity : L. Hu et al. (2005) synthesized a natural ester structurally related to 2-(3,4-Dimethoxyphenyl)butanoic acid and its analogues, some of which exhibited cytotoxic effects on human tumor cell lines (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).

Safety and Hazards

The safety data sheet for a related compound, 4-(3,4-Dimethoxyphenyl)butyric acid, indicates that it causes serious eye irritation . It is recommended to wash skin thoroughly after handling and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound is used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets by forming or breaking bonds, leading to changes in the structure or function of the target molecules .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Pharmacokinetics

Its molecular weight of 22426 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed in the body.

Result of Action

Its use in proteomics research suggests that it may have effects at the protein level, potentially altering protein structure or function.

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-9(12(13)14)8-5-6-10(15-2)11(7-8)16-3/h5-7,9H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKKUPHTDWMADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474276 | |

| Record name | 2-(3,4-dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138505-15-4 | |

| Record name | 2-(3,4-dimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.